molecular formula C24H24N2O4 B2945172 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide CAS No. 898440-83-0

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide

Cat. No.: B2945172
CAS No.: 898440-83-0
M. Wt: 404.466
InChI Key: BSUNFFYUWDULDW-UHFFFAOYSA-N
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Description

2-({6-[(2,3-Dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide is a synthetic acetamide derivative featuring a hybrid structure combining indole, pyranone, and arylacetamide moieties. The indole group (2,3-dihydro-1H-indol-1-yl) is linked via a methyl bridge to a 4-oxo-4H-pyran scaffold, which is further substituted with an acetamide chain terminating in a 4-ethylphenyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-acetamides, Orco agonists) indicate relevance in neuropharmacology and kinase inhibition .

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-2-17-7-9-19(10-8-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-12-11-18-5-3-4-6-21(18)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNFFYUWDULDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the acetamide group is introduced. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can lead to the formation of indoline derivatives .

Scientific Research Applications

2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4-ethylphenyl, indolylmethyl-pyranone core C₂₃H₂₂N₂O₄ 390.43 Structural complexity; potential kinase or receptor modulation
2-({6-[(2,3-Dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-methylphenyl)acetamide (BF37825) 3-methylphenyl substituent vs. 4-ethylphenyl in target C₂₃H₂₂N₂O₄ 390.43 Similar scaffold; substituent variation may alter bioavailability/logP
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole-sulfanyl linker, pyridinyl substituent C₁₉H₂₂N₆OS 386.49 Orco agonist; insect olfactory receptor modulation
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) Isopropylphenyl group, triazole-sulfanyl core C₂₁H₂₄N₆OS 416.52 Enhanced Orco agonist activity vs. VUAA-1
N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline-indole hybrid, piperidinylidene acetamide C₃₇H₃₄N₆O₄ 650.71 Kinase inhibition (implied by quinoline scaffold)

Substituent Effects and Pharmacological Implications

  • Core Scaffolds: The pyranone-indole system in the target compound contrasts with the triazole-sulfanyl cores of VUAA-1 and OLC-12, which are optimized for receptor agonism .
  • Molecular Weight: The target compound (390.43 g/mol) is smaller than quinoline-based analogs (e.g., 650.71 g/mol in ), suggesting better pharmacokinetic profiles for central nervous system targeting.

Biological Activity

The compound 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties based on diverse research findings.

Structural Characteristics

The compound features a pyran ring fused with an indole moiety, which is known to contribute to various biological activities. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of approximately 342.39 g/mol. The structural complexity includes multiple functional groups that may interact with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with pyran-based intermediates. One study highlights a green chemistry approach for synthesizing similar indole-pyran derivatives using various solvents and catalysts, achieving yields up to 95% under optimized conditions .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Various derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported inhibition zones of up to 98% against Escherichia coli and Staphylococcus aureus at concentrations of 20 mg/mL .
CompoundGram-positive Bacteria (Inhibition Zone in mm)Gram-negative Bacteria (Inhibition Zone in mm)
Compound 621.4 ± 0.520.0 ± 0.5
Compound 723.0 ± 0.522.5 ± 0.5
Compound 825.0 ± 0.524.0 ± 0.5

Antifungal Activity

The compound has also demonstrated antifungal activity against various species, including Candida albicans and Cryptococcus neoformans. In one study, it exhibited an inhibition zone of 87.9% against Candida albicans at a dosage of 20 mg/mL .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties as well:

  • Cell Line Studies : In vitro testing on various cancer cell lines has shown that similar compounds can induce apoptosis and inhibit cell proliferation effectively.
  • Mechanism of Action : The proposed mechanism involves the interaction with cellular pathways related to apoptosis and cell cycle regulation, potentially through modulation of Bcl-2 family proteins .

Case Studies

Several case studies have documented the efficacy of compounds related to the target structure:

  • A study found that derivatives with similar indole-pyran structures showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin in specific cancer cell lines .

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